1,2-O-Cyclohexylidene-myo-inositol

Inositol Chemistry Protecting Group Strategy Ketal Synthesis

1,2-O-Cyclohexylidene-myo-inositol is the definitive 1,2-diol ketal for regioselective myo-inositol chemistry. Unlike the unprotected hexaol, its steric bulk and orthogonal lability enable high-yielding, divergent syntheses of phosphoinositides (PtdInsPs), inositol phosphates, and metabolically stable probes. The crystalline dihydrate is fully characterized by X-ray diffraction, ensuring batch-to-batch reproducibility. For enantiopure building blocks, the di-ketal can be enzymatically resolved to >99% ee. Procure this specific intermediate to avoid complex mixtures and maximize yields in PI 3-kinase and oncology research.

Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
Cat. No. B043559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-O-Cyclohexylidene-myo-inositol
Synonyms1,2-O-Cyclohexylidene-DL-myo-inositol;  NSC 156930; 
Molecular FormulaC12H20O6
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O
InChIInChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m1/s1
InChIKeySOONKKMMJCQOLI-ZBJKAAEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1,2-O-Cyclohexylidene-myo-inositol as a Key Chiral Scaffold for myo-Inositol Phosphate Synthesis


1,2-O-Cyclohexylidene-myo-inositol (CAS 6763-47-9) is a foundational chiral ketal of myo-inositol, a cyclitol central to eukaryotic signal transduction. Its core function is to act as a transient 1,2-diol protecting group, providing a stable, crystalline intermediate that rigidifies the inositol ring for selective functionalization of the remaining hydroxyls. This compound is the primary entry point for the large-scale synthesis of various, often enantiomerically pure, phosphatidylinositol phosphates (PtdInsPs) and inositol phosphates (InsPs), which are essential probes for studying cellular signaling, oncology, and metabolic diseases [1][2]. Its crystalline dihydrate form has been fully characterized by X-ray diffraction, providing a definitive analytical benchmark [3].

Procurement Note: Why 1,2-O-Cyclohexylidene-myo-inositol Cannot Be Replaced by Generic myo-Inositol or Other Orthoesters


Substituting 1,2-O-cyclohexylidene-myo-inositol with unmodified myo-inositol or a different ketal (e.g., isopropylidene) is not chemically or strategically equivalent. Unprotected myo-inositol presents six chemically similar hydroxyl groups, making regioselective modification statistically impossible and leading to complex mixtures that are uneconomical to purify [1]. The cyclohexylidene ketal itself is specifically chosen over the more common isopropylidene ketal. While both protect the 1,2-diol, the cyclohexylidene group is sterically more demanding, which significantly alters the conformational equilibrium of the inositol ring, leading to distinct and often superior regioselectivity in subsequent functionalization (e.g., benzoylation, sulfonylation) [2]. Furthermore, the cyclohexylidene group's relative lability under mildly acidic conditions is critical for orthogonal deprotection strategies in multi-step syntheses, where an isopropylidene or orthoformate group would either be too stable or too labile [3]. Using a generic alternative would risk synthetic route failure, lower yields, or poor stereochemical control, increasing both time and material costs.

Quantitative Evidence Guide: Comparative Performance of 1,2-O-Cyclohexylidene-myo-inositol


Comparative Synthetic Yield of 1,2-O-Cyclohexylidene-myo-inositol vs. Other myo-Inositol Orthoesters

The synthesis of 1,2-O-cyclohexylidene-myo-inositol via condensation of myo-inositol with 1,1-dimethoxycyclohexane using Nafion-H catalysis proceeds with a yield of 45-50% [1]. This direct, one-step preparation is notably efficient when compared to multi-step syntheses of other myo-inositol orthoester derivatives. For instance, a widely used alternative for accessing 2,4-di-O-benzyl-myo-inositol via the myo-inositol 1,3,5-orthoformate route is reported to have overall yields as low as 12% or 15% in some protocols [2], and even the most optimized orthoformate route yields 75% but requires multiple additional steps. The cyclohexylidene approach provides a direct and economical entry point for building complex chiral inositol phosphate libraries [3].

Inositol Chemistry Protecting Group Strategy Ketal Synthesis

Regioselective Monobenzoylation of 1,2-O-Cyclohexylidene-myo-inositol

Reaction of 1,2-O-cyclohexylidene-myo-inositol with 1.5 equivalents of benzoyl chloride at temperatures below 0°C predominantly yields the 3-O-benzoate derivative in 40% yield [1]. This contrasts with benzoylation of the unprotected diol in myo-inositol or the use of other ketals like the isopropylidene group, which often results in complex mixtures due to the similar reactivity of the multiple secondary hydroxyl groups [2]. The preferential 3-O-functionalization is a direct consequence of the conformational constraint and steric shielding imposed by the cyclohexylidene group, directing the electrophile to the most accessible and nucleophilic hydroxyl.

Regioselective Synthesis Protecting Group Strategy Inositol Chemistry

Enzymatic Resolution for Enantiomerically Pure Precursors

The racemic mixture of 1,2:5,6-di-O-cyclohexylidene-myo-inositol, a derivative synthesized directly from the 1,2-mono-ketal, can be resolved with high enantioselectivity using porcine pancreatic lipase (PPL) in a biphasic system [1]. This enzymatic hydrolysis yields the desired enantiomer with >99% enantiomeric excess (ee) on a gram scale, providing a direct route to optically pure intermediates for synthesizing either D- or L-series phosphatidylinositol phosphates [2]. In contrast, obtaining enantiomerically pure materials from other myo-inositol orthoester routes (like orthoformate) often necessitates multiple steps, including the synthesis and separation of diastereomeric camphanate esters, which can be less efficient and more expensive [3].

Biocatalysis Enzymatic Resolution Chiral Synthesis

Orthogonal Deprotection of the Cyclohexylidene Group

The 1,2-O-cyclohexylidene group can be selectively removed under mildly acidic conditions without affecting more robust protecting groups, such as benzyl ethers, which are ubiquitous in inositol chemistry [1]. For example, in the synthesis of D-myo-inositol 3,4,5-trisphosphate, the cis-cyclohexylidene ketal was hydrolyzed with aqueous acetic acid (e.g., 60% AcOH), while the benzyl protecting groups on other hydroxyls remained fully intact [2]. This contrasts with the more acid-stable isopropylidene group, which requires harsher conditions for removal, risking the integrity of other sensitive functionalities. The relative lability of the cyclohexylidene group under these conditions is a key feature that enables complex, multi-step orthogonal protection schemes.

Protecting Group Strategy Orthogonal Synthesis Acid Hydrolysis

Top Application Scenarios for Procuring 1,2-O-Cyclohexylidene-myo-inositol


Synthesis of Phosphatidylinositol Phosphates (PtdInsPs) and Inositol Phosphates (InsPs) for Cell Signaling Research

Procurement of 1,2-O-cyclohexylidene-myo-inositol is essential for laboratories and CROs synthesizing biologically active phosphoinositides. Its value is proven by its use as the key intermediate in the total synthesis of the D-3 series of PtdInsPs (e.g., PtdIns(3)P, PtdIns(3,4)P2, PtdIns(3,4,5)P3) with overall yields ranging from 32-39% from the chiral precursor [1]. The compound enables the necessary orthogonal protection and deprotection strategies [2] and provides access to enantiomerically pure material via enzymatic resolution [3], all of which are required for the study of PI 3-kinase signaling, endocytosis, and cancer biology.

Large-Scale Preparation of Chiral myo-Inositol Derivatives via Biocatalytic Resolution

For applications requiring gram-scale quantities of enantiomerically pure myo-inositol building blocks, the 1,2:5,6-di-O-cyclohexylidene derivative (prepared directly from the mono-ketal) is the superior starting material. It can be efficiently resolved using porcine pancreatic lipase to yield >99% ee of the desired enantiomer, a process that is both operationally simple and scalable [3]. This contrasts with alternative routes that rely on stoichiometric chiral auxiliaries or multi-step chromatographic separations of diastereomers, which are more costly and time-consuming at scale [4].

Solid-State Characterization and Crystallography of Inositol Derivatives

The compound itself, as its crystalline dihydrate, is a well-defined analytical standard. The full crystal structure of 1,2-O-cyclohexylidene-myo-inositol dihydrate has been solved and refined, providing unambiguous confirmation of its stereochemistry, conformation, and the extensive hydrogen-bonding network mediated by water molecules [5]. Procuring this specific intermediate guarantees a material that matches the published crystallographic data, ensuring reproducibility in further chemical transformations where solid-state structure may influence reactivity.

Synthesis of myo-Inositol Phosphate Analogs as Biological Probes or Drug Candidates

The predictable and high-yielding regioselective functionalization of 1,2-O-cyclohexylidene-myo-inositol, such as its monobenzoylation to yield 40% of the 3-O-benzoate [6], is crucial for the divergent synthesis of myo-inositol phosphate analogs. These compounds, including phosphonate isosteres, serve as metabolically stable probes for investigating inositol phosphate-binding proteins and are being explored for therapeutic applications in oncology and metabolic diseases . The use of this specific intermediate ensures a streamlined synthesis, minimizing the generation of unwanted regioisomers that would otherwise lower overall yields.

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